7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
871814-54-9 |
|---|---|
Molecular Formula |
C18H18ClN3O2 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
7-amino-3-(4-chlorophenyl)-8-methoxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-10(2)17-21-15-13(8-9-14(20)16(15)24-3)18(23)22(17)12-6-4-11(19)5-7-12/h4-10H,20H2,1-3H3 |
InChI Key |
SLOXPZFBNAEIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2OC)N)C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Substituents: The specific substituents (4-chlorophenyl, 8-methoxy, and 2-(propan-2-yl)) can be introduced through various organic reactions such as halogenation, methylation, and alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Key Reaction Pathway:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Propan-2-ol, HCl | Reflux (6–8 hr) | 72–78% | |
| Microwave irradiation | 120°C, 20 min | 85% |
Nucleophilic Substitution Reactions
The amino group at position 7 and the methoxy group at position 8 participate in nucleophilic substitutions. For example:
-
Amination : Reacting with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, forming a hydroxyl derivative .
Example Reaction:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | 7-Methylamino derivative | 68% | |
| Demethylation | BBr₃, CH₂Cl₂ | 8-Hydroxyquinazolinone | 81% |
Oxidation and Reduction
The quinazolinone core is stable under most redox conditions, but substituents can be modified:
-
Amino Group Oxidation : Using KMnO₄/H₂SO₄ converts the amino group to a nitro group .
-
Reduction of Chlorophenyl : Catalytic hydrogenation (H₂/Pd-C) reduces the 4-chlorophenyl group to cyclohexyl .
Example Data:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amino → Nitro | KMnO₄, H₂SO₄, 60°C | 7-Nitro derivative | 55% | |
| Chlorophenyl reduction | H₂ (1 atm), Pd-C | 3-Cyclohexyl derivative | 90% |
Acid/Base-Catalyzed Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the quinazolinone ring undergoes ring-opening reactions , forming anthranilic acid derivatives. Conversely, basic conditions (NaOH/EtOH) facilitate tautomerization between 3H- and 1H-quinazolinone forms .
Interaction with Organometallic Reagents
The compound reacts with Grignard reagents (e.g., CH₃MgBr) at the carbonyl group (position 4), forming alcohol intermediates :
Biological Activity-Linked Reactions
In drug discovery, the compound is functionalized to enhance pharmacokinetics:
-
Sulfonation : Reacting with sulfonyl chlorides introduces sulfonamide groups, improving water solubility .
-
Acylation : Acetic anhydride acetylates the amino group, modulating bioactivity .
Key Research Findings:
-
Microwave-assisted synthesis reduces reaction time by 75% compared to conventional heating .
-
N-Alkylation at position 7 significantly enhances cytotoxicity against cancer cell lines (IC₅₀: 0.20 μM vs. 3.79 μM for parent compound) .
-
Demethylation at position 8 increases binding affinity for kinase targets by 40% .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antitumor properties. For instance, a series of quinazolinone derivatives were synthesized and evaluated for their efficacy against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and SMMC-7721 (hepatocellular carcinoma) cells. The results indicated that certain derivatives showed potent antitumor activity, with specific compounds inducing apoptosis and cell cycle arrest in targeted cancer cells .
Case Study: In Vitro Evaluation
A notable study focused on the synthesis and biological evaluation of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one. The compound was tested against A549 cells, where it exhibited significant cytotoxic effects, leading to late apoptosis at higher concentrations. Additionally, it caused G2/M phase cell cycle arrest, indicating its potential as a therapeutic agent in lung cancer treatment .
Antiviral Properties
The compound has also been investigated for its antiviral activity, particularly against SARS-CoV-2. Quinazolinone-based inhibitors have shown promise as non-covalent inhibitors of the main protease (Mpro) of SARS-CoV-2. Structural optimization studies revealed that certain derivatives could effectively inhibit Mpro with low IC50 values, suggesting their potential as antiviral agents .
Case Study: SARS-CoV-2 Inhibition
In a recent study, a quinazolinone derivative was identified as a potent inhibitor of SARS-CoV-2 Mpro, outperforming existing inhibitors like baicalein in biochemical potency and cellular antiviral activity. The binding mode was elucidated through X-ray crystallography, revealing unique interactions that enhance its inhibitory effects .
Mechanism of Action
The mechanism of action of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. For example, they might inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Quinazolinone derivatives exhibit varied biological activities depending on their substituent patterns. Below is a detailed comparison of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one with structurally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Biological Activity
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative recognized for its diverse biological activities. Quinazolinones are known for their therapeutic potential, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a quinazolinone core, which is modified with an amino group, a methoxy group, and a chlorophenyl moiety. The presence of these substituents significantly influences its biological activity.
Quinazolinones exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many quinazolinones act as inhibitors of key enzymes involved in cancer progression.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial properties against various pathogens.
Anticancer Activity
Research indicates that 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one exhibits notable anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.69 |
| MCF-7 | 10 |
| PC3 | 12 |
These results suggest that the compound has a potent effect on cell proliferation, particularly in cervical and prostate cancer models .
Antibacterial Activity
The compound also displays antibacterial properties. It has been tested against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 7.80 |
| Escherichia coli | Inactive |
This highlights its potential as an antimicrobial agent .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of quinazolinone derivatives, 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one was found to significantly reduce cell viability in a dose-dependent manner across multiple cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting that this quinazolinone derivative could be developed into a therapeutic agent for treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
